N-Benzyl-N-(furan-2-yl)acetamide
Description
Properties
CAS No. |
62187-52-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-benzyl-N-(furan-2-yl)acetamide |
InChI |
InChI=1S/C13H13NO2/c1-11(15)14(13-8-5-9-16-13)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChI Key |
ONUHXCKLRUKXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(furan-2-yl)acetamide typically involves the reaction of benzylamine with furan-2-carboxylic acid or its derivatives. One common method is the condensation reaction between benzylamine and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance reaction efficiency and product yield while minimizing waste and energy consumption. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(furan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-Benzyl-N-(furan-2-yl)methylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
N-Benzyl-N-(furan-2-yl)acetamide has been studied for its potential anticonvulsant properties. Research indicates that compounds with similar structures exhibit significant anticonvulsant activities, making them candidates for further pharmacological evaluation. A study demonstrated that derivatives of N-benzyl acetamides show promising anticonvulsant effects, suggesting structural modifications can enhance efficacy .
Neuropharmacological Effects
The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Its structural features allow it to modulate neurotransmitter systems, which could have implications for treating neurological disorders .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, positioning it as a candidate for treating inflammatory disorders .
Synthesis and Reaction Conditions
The synthesis of this compound can be achieved through various methods, often involving acylation reactions. The following table summarizes the reaction conditions used in the synthesis:
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acylation | Furan-2-carboxylic acid, benzylamine | Microwave-assisted reaction | ≥ 93% |
| Reduction | Sodium borohydride | Anhydrous conditions | High yield |
| Substitution | Benzyl halides | Base-catalyzed | Variable |
Industrial Applications
This compound serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals. Its versatility extends beyond medicinal use, highlighting its importance in various chemical syntheses .
Anticonvulsant Activity Study
A notable study demonstrated that derivatives of N-benzyl acetamides exhibit significant anticonvulsant properties. The research focused on structural modifications that enhance efficacy, providing insights into the design of new therapeutic agents .
Fentanyl Analog Research
The compound's structure bears resemblance to fentanyl analogs, which have been extensively studied for their metabolic profiles and receptor binding affinities. Understanding these analogs offers insights into potential therapeutic applications and risks associated with misuse .
Biological Pathway Exploration
Research involving N-benzyl derivatives has highlighted their role in modulating key biological pathways. This exploration paves the way for novel therapeutic strategies targeting neurological disorders, demonstrating the compound's potential in advancing medical science .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the potential therapeutic applications of this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-naphthalen-2-ylacetamide | Contains naphthalene moiety | Potential antitumor activity |
| N-benzyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | Incorporates phenylsulfonamide | Antibacterial properties |
| 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide | Contains furan ring | Anticonvulsant activity |
Mechanism of Action
The mechanism of action of N-Benzyl-N-(furan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and furan ring can engage in π-π interactions and hydrogen bonding, facilitating binding to the target site. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-target complex.
Comparison with Similar Compounds
Key Structural and Spectroscopic Features:
- Synthesis : High yields (≥93%) are achieved via direct acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride under green chemistry conditions (room temperature, 10 minutes) .
- Spectroscopy :
- Conformational Analysis : Density functional theory (DFT) calculations (B3LYP, APFD) reveal four dominant conformers in chloroform: Zc, Zd, Ed, and Ee, collectively representing ~96% of the population . Energy barriers for interconversion between Z and E conformers range from 13.1–15.6 kcal/mol .
Comparison with Similar Compounds
N-Benzyl-N-(furan-2-yl)acetamide shares structural motifs with other acetamide derivatives, but its conformational flexibility, electronic properties, and synthetic accessibility distinguish it. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights:
Conformational Behavior: Unlike rigid cyanoacetamides (e.g., N-Benzyl-2-cyanoacetamide ), this compound exhibits dynamic E/Z isomerism due to the furan ring’s electron-rich nature, which stabilizes rotational barriers via resonance . β-Ketoamides (e.g., N-Benzylacetoacetamide ) display keto-enol tautomerism, absent in this compound, which instead shows hindered rotation confirmed by duplicated NMR signals .
Synthetic Efficiency :
- This compound is synthesized in high yields (97%) under mild conditions, outperforming analogues requiring harsh reagents or prolonged reaction times .
Spectroscopic Signatures: The furan ring’s aromatic protons (δ 6.19–6.35) and benzyl group (δ 7.25–7.41) in ¹H NMR provide distinct diagnostic peaks, contrasting with the simpler spectra of N-[2-(diethylamino)ethyl]-2-phenylacetamide .
Biological Relevance :
- While this compound is explored for antiparasitic activity , N-Benzylacetoacetamide’s β-keto group may enhance metal-binding properties, useful in catalysis .
Biological Activity
N-Benzyl-N-(furan-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticonvulsant properties, antibacterial effects, and potential anticancer applications.
1. Anticonvulsant Activity
This compound and its derivatives have been investigated for their anticonvulsant properties. Research indicates that compounds with a similar structure exhibit significant protection against seizures induced by maximal electroshock (MES) in animal models.
Key Findings:
- In a study examining various derivatives, specific compounds demonstrated ED50 values (effective dose for 50% of the population) comparable to established anticonvulsants like phenytoin. For example, N-benzyl-2-acetamido-3-methoxypropionamide showed an ED50 of 8.3 mg/kg in mice following intraperitoneal administration, which is competitive with phenytoin's ED50 of 6.5 mg/kg .
- The presence of the 2-acetamido moiety was found to enhance anticonvulsant activity, although it is not strictly necessary for efficacy. Derivatives lacking this group still provided substantial protection against seizures .
2. Antibacterial Activity
The furan moiety in this compound contributes to its antibacterial properties. Studies have shown that various furan derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy:
- A derivative of furan demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
- The compound's structure allows for interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties, particularly through mechanisms involving DNA interaction and apoptosis induction.
Research Insights:
- Some studies indicate that furan derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby leading to cancer cell death at low micromolar concentrations .
- Compounds derived from furan have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.
4. Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
5. Conclusion
This compound exhibits promising biological activities across multiple domains, particularly as an anticonvulsant and antibacterial agent. Its potential anticancer properties warrant further investigation to explore therapeutic applications. Continued research into its structure-activity relationships will be essential for optimizing its efficacy and safety profiles in clinical settings.
Q & A
Q. Structural Characterization
- ¹H/¹³C NMR : Key signals include furan protons (δ 6.41–7.42), benzyl CH₂ (δ 4.72), and acetamide carbonyl (δ 170.8) .
- HRMS : Exact mass confirmation (e.g., [M]⁺ at m/z 241.1103 with Δ = 4.50 ppm error) ensures molecular formula accuracy .
- X-ray Crystallography : For crystalline derivatives, unit-cell parameters resolve ambiguities in regiochemistry .
How do substituents on the benzyl or furan rings influence the reactivity of this compound?
Q. Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (e.g., -NO₂): Reduce enamide nucleophilicity, slowing bromination kinetics .
- Steric Bulk (e.g., 4-methoxyphenyl): Increase (E)-isomer selectivity due to hindered rotation during intermediate formation .
- Furan Modifications : Replacing furan with thiophene alters π-stacking interactions, measurable via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
